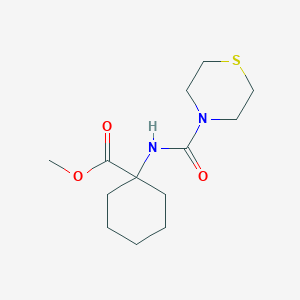

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate

Description

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate is a cyclohexane-based ester derivative with a thiomorpholine-4-carboxamido substituent. Thiomorpholine, a sulfur-containing analog of morpholine, introduces unique electronic and steric properties due to the thioether group. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for bioactive molecules or crosslinking agents . Its structural complexity, combining a cyclohexane ring with ester and amide functionalities, makes it distinct among cyclohexane carboxylate derivatives.

Properties

IUPAC Name |

methyl 1-(thiomorpholine-4-carbonylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRHJHIYCQGXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)NC(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or esters.

Scientific Research Applications

Scientific Research Applications

While specific applications of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate are not extensively detailed in the provided search results, the available information suggests potential uses based on its structural components and related compounds:

- As an amino acid derivative: this compound may be used as an amino acid derivative with a blood coagulation Factor XIa inhibition effect . It may also have applications in the prevention or treatment of thrombosis and embolism associated diseases such as atherosclerotic disease, myocardial infarction, stroke, and pulmonary embolism .

- Building block in synthesis: Given the presence of a carboxylate group, it can be used as a building block in organic synthesis. The thiomorpholine component can be incorporated into larger structures to modulate their biological activity.

- Inhibiting tumorigenesis: The 1,2,3-triazole bioisostere has demonstrated potential in maintaining the tumorigenesis inhibitory potential of lead compounds .

Related compounds and their applications

- Thiophene and Carbamoyl Derivatives: Research indicates that compounds with thiophene and carbamoyl functionalities exhibit antitumor activity. Similar derivatives have shown results against human glioblastoma U251 cells. Compounds featuring a methoxy group on the phenyl ring exhibited enhanced cytotoxicity, where the presence of substituents such as the methoxy group was crucial for increasing biological activity. The mechanism of action involves interaction with cellular targets through hydrogen bonding and hydrophobic interactions.

- Amide Bioisosteres: Amide bioisosteres, such as 1,2,3-triazoles, can be used to improve the pharmacological profile of compounds . For instance, a 1,2,3-triazole moiety increased potency over the parent compound in HIV-1 inhibition . In another study, a compound possessing the 1,2,3-triazole ring in place of the amide bond displayed an appreciable activity benefit in HMEC-1 cells as compared to parent compound .

Data Table: Related Compounds and Structural Features

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | Contains a chlorocarbonyl group | Lacks thiomorpholine moiety |

| Thiomorpholine | A cyclic amine with sulfur | Does not contain cyclohexane or carboxylate |

| Methyl 2-(thiazolidin-4-yl)acetate | Contains a thiazolidine ring | Different heterocyclic structure |

| This compound | Combination of cyclohexane and thiomorpholine functionalities | Unique biological properties may be conferred, not present in the other compounds listed |

Mechanism of Action

The mechanism of action of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Compounds like Sulfo-SMCC () incorporate maleimide and sulfosuccinimidyl groups, enabling dual reactivity for bioconjugation, unlike the single amide functionality in the target compound .

Synthesis Pathways: The methylamino derivative () is synthesized via acid-catalyzed esterification and salt formation, while the target compound likely requires carbodiimide-mediated coupling for thiomorpholine incorporation. Heterocyclic analogs (e.g., thien-2-yl in ) involve multi-step reductions and mesylation, contrasting with the direct amidation used for thiomorpholine derivatives .

Physicochemical Properties: Solubility: The Boc-protected aminomethyl derivative () exhibits improved organic solubility due to the tert-butoxy group, whereas the target compound’s thiomorpholine may enhance aqueous solubility via sulfur’s polarizability. Stability: The 4-oxo group in introduces susceptibility to nucleophilic attack, whereas the target compound’s amide bond offers greater hydrolytic stability under physiological conditions.

Biological Activity

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate (CAS No. 1429903-59-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant data tables, and research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{21}N_{2}O_{3}S

- Molecular Weight : 286.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that the compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors that regulate various biological processes, such as cell proliferation and apoptosis.

- Cell Cycle Regulation : Preliminary studies indicate that it could influence cell cycle progression, particularly in cancer cell lines.

Antiproliferative Effects

Research into the antiproliferative activity of this compound has shown promising results in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical carcinoma) | 15.2 | |

| CEM (T-Lymphocyte) | 12.5 | |

| L1210 (Murine leukemia) | 10.8 |

These values indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Study on Antitumor Activity

In a recent study, this compound was evaluated alongside other compounds for its antitumor properties in a murine model of cancer. The results indicated that:

- The compound significantly reduced tumor volume compared to control groups.

- Histological analysis revealed decreased proliferation markers in treated tumors.

This study highlights the compound's potential as a therapeutic agent in oncology.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound not only inhibits cell growth but also promotes programmed cell death in malignant cells.

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate?

- Answer : Key methods include:

- Nuclear Magnetic Resonance (NMR) : For resolving substituent positions and stereochemistry. For cyclohexane derivatives, - and -NMR in deuterated solvents (e.g., CDCl) are critical for analyzing ring conformation and thiomorpholine carboxamide interactions .

- X-ray Crystallography : To confirm 3D structure and stereochemistry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used for small-molecule crystallography .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm, amide N-H stretches).

Q. What are common synthetic routes for preparing this compound?

- Answer : Synthesis typically involves:

- Step 1 : Cyclohexane-1-carboxylate esterification (e.g., methyl ester formation via Fischer esterification).

- Step 2 : Introduction of the thiomorpholine carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HCl or DCC with DMAP catalysis).

- Purification : Column chromatography or recrystallization to isolate the product. Comparable methods are used for SMCC derivatives, where cyclohexane intermediates are functionalized with heterobifunctional groups .

Q. How is this compound utilized in bioconjugation compared to traditional crosslinkers like SMCC?

- Answer : Unlike SMCC (a maleimide-NHS ester crosslinker for thiol-amine conjugation), this compound’s thiomorpholine group may enable selective reactivity with sulfur-containing biomolecules (e.g., disulfide bond formation or thiol-specific coupling). Its ester group allows pH-dependent hydrolysis, offering tunable stability in drug delivery systems. SMCC applications in antibody-oligonucleotide conjugation (e.g., PEA probes) provide a methodological framework for adapting this compound .

Advanced Questions

Q. How can researchers resolve discrepancies between solution-state NMR and X-ray crystallography data regarding the compound’s cyclohexane ring conformation?

- Answer :

- Dynamic Effects : Solution NMR may capture ring-flipping equilibria, while X-ray data reflect a static conformation. Variable-temperature NMR can quantify energy barriers for ring inversion .

- Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., using Gaussian or ORCA) predict stable conformers, which can be cross-validated against experimental data .

- Crystallographic Refinement : SHELXL’s TWIN and BASF commands help model disorder or twinning in crystallographic data .

Q. What strategies optimize the compound’s stability during in vitro bioactivity assays?

- Answer :

- pH Control : The methyl ester is prone to hydrolysis under basic conditions. Buffers (pH 6–7.4) mimic physiological conditions while minimizing ester degradation.

- Thiomorpholine Protection : Use reducing agents (e.g., TCEP) to prevent disulfide formation if the thiomorpholine group interacts with free thiols.

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under inert gas to prevent oxidation .

Q. How does the thiomorpholine group influence the compound’s pharmacokinetic properties in preclinical models?

- Answer :

- Metabolic Stability : Thiomorpholine’s sulfur atom may slow hepatic clearance compared to morpholine analogs, as seen in sulfonamide-containing drugs.

- Tissue Penetration : LogP values (estimated via HPLC) predict membrane permeability. For instance, SMCC derivatives with similar cyclohexane backbones show enhanced tissue penetration in EAE models .

- In Vivo Tracking : Radiolabeling (e.g., -methyl ester) or fluorescent tagging enables biodistribution studies in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.